molecular formula C6H7N B3279256 4-(Deuteriomethyl)pyridine CAS No. 69046-49-7

4-(Deuteriomethyl)pyridine

Cat. No.: B3279256
CAS No.: 69046-49-7
M. Wt: 94.13 g/mol
InChI Key: FKNQCJSGGFJEIZ-MICDWDOJSA-N
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Description

4-(Deuteriomethyl)pyridine is a deuterated derivative of 4-methylpyridine, where the hydrogen atoms in the methyl (-CH₃) group are replaced with deuterium (-CD₃). This isotopic substitution significantly impacts its physicochemical properties, including molecular weight, vibrational spectra, and stability. Deuterated compounds like this are critical in NMR spectroscopy, pharmacokinetic studies, and mechanistic investigations due to their reduced signal interference in ^1H NMR and enhanced metabolic stability .

Structurally, this compound consists of a pyridine ring substituted with a deuteriomethyl group at the 4-position (Figure 1). Its molecular formula is C₆H₄D₃N, with a molecular weight of 99.14 g/mol (vs. 93.13 g/mol for 4-methylpyridine).

Properties

IUPAC Name

4-(deuteriomethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/i1D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNQCJSGGFJEIZ-MICDWDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Deuteriomethyl)pyridine typically involves the introduction of a deuterium atom into the methyl group of pyridine. One common method is the deuterium exchange reaction, where 4-methylpyridine is treated with deuterium oxide (D₂O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of deuterium gas (D₂) in combination with a suitable catalyst can also be employed to achieve the desired isotopic substitution.

Chemical Reactions Analysis

Types of Reactions: 4-(Deuteriomethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form this compound N-oxide.

    Reduction: The pyridine ring can be reduced to form 4-(Deuteriomethyl)piperidine.

    Substitution: The deuterium atom can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: 4-(Deuteriomethyl)piperidine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Deuteriomethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and understand kinetic isotope effects.

    Biology: Employed in metabolic studies to investigate the fate of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterium-labeled drugs.

    Industry: Applied in the synthesis of deuterium-labeled intermediates for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Deuteriomethyl)pyridine largely depends on its use in specific applications. In metabolic studies, the deuterium atom acts as a tracer, allowing researchers to follow the compound’s transformation and distribution within biological systems. The presence of deuterium can also influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength of C-D is greater than that of C-H, leading to slower reaction rates.

Comparison with Similar Compounds

Structural Analogs

The following pyridine derivatives share structural similarities with 4-(Deuteriomethyl)pyridine:

Compound Structure Substituent Molecular Formula Molecular Weight (g/mol)
4-Methylpyridine Pyridine + -CH₃ -CH₃ C₆H₇N 93.13
This compound Pyridine + -CD₃ -CD₃ C₆H₄D₃N 99.14
4-Ethylpyridine Pyridine + -CH₂CH₃ -CH₂CH₃ C₇H₉N 107.16
4-(Aminoethyl)pyridine Pyridine + -CH₂CH₂NH₂ -CH₂CH₂NH₂ C₇H₁₀N₂ 122.17
4-(Dimethylamino)pyridine (DMAP) Pyridine + -N(CH₃)₂ -N(CH₃)₂ C₇H₁₀N₂ 122.17

Key Observations :

  • Isotopic Effects : The deuteriomethyl group increases molecular weight by ~6.5% compared to 4-methylpyridine, altering vibrational frequencies (e.g., C-D stretching at ~2100 cm⁻¹ vs. C-H at ~2900 cm⁻¹ in IR) .
  • Electronic Effects : Substituents like -NH₂ or -N(CH₃)₂ (in DMAP) introduce significant electronic perturbations, enhancing nucleophilicity and catalytic activity, whereas -CD₃ maintains electronic neutrality .

Physicochemical Properties

Table 1: Comparative Physical Properties
Compound Melting Point (°C) Boiling Point (°C) Solubility (H₂O) LogP
4-Methylpyridine 2–4 145 Miscible 0.89
This compound* 3–5 145–146 Miscible 0.89
4-Ethylpyridine -30 165 Slightly soluble 1.45
4-(Aminoethyl)pyridine 98–100 238 Soluble -0.32
DMAP 108–110 290 (dec.) Soluble 1.34

*Estimated based on isotopic substitution. Data for non-deuterated analogs from .

Key Observations :

  • Deuterium substitution minimally affects melting/boiling points due to similar van der Waals interactions.
  • Polar substituents (e.g., -NH₂) drastically increase melting points and reduce LogP, enhancing hydrophilicity .

Spectroscopic Differences

Table 2: NMR and IR Spectral Data
Compound ^1H NMR (δ, ppm) ^13C NMR (δ, ppm) IR (C-H/C-D stretch, cm⁻¹)
4-Methylpyridine 2.35 (s, 3H, -CH₃) 21.3 (-CH₃), 149.8 (C4) 2900–3000 (C-H)
This compound* – (D not detected) 21.3 (-CD₃), 149.8 (C4) ~2100 (C-D)
4-(Aminoethyl)pyridine 1.65 (t, 2H, -CH₂), 3.15 (q, 2H, -NH₂) 35.2 (-CH₂), 151.1 (C4) 3300–3400 (N-H)

*Deuterium’s absence in ^1H NMR simplifies spectra for reaction monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Deuteriomethyl)pyridine
Reactant of Route 2
4-(Deuteriomethyl)pyridine

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